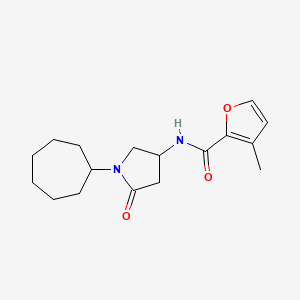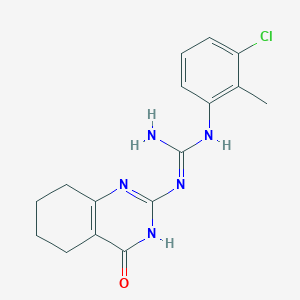![molecular formula C17H20N2O2 B6121284 N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121284.png)
N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, commonly known as CFI-400945, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound was first synthesized in 2013 and has since been studied extensively for its potential as an anticancer agent. In
Wirkmechanismus
CFI-400945 is a selective inhibitor of the checkpoint kinase 1 (CHK1), which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and plays a critical role in cell cycle arrest and DNA repair. Inhibition of CHK1 by CFI-400945 leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
CFI-400945 has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and inhibiting cell migration, CFI-400945 also disrupts DNA replication and induces mitotic catastrophe. These effects are thought to be due to the inhibition of CHK1 and the resulting accumulation of DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
CFI-400945 has several advantages as a tool for cancer research. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. In addition, it has shown potent activity against a variety of cancer cell lines and has been well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. For example, it may not be effective against all types of cancer and may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on CFI-400945. One area of interest is the development of combination therapies that could enhance its anticancer activity. Another area of research is the identification of biomarkers that could predict response to CFI-400945 and help guide patient selection. Finally, there is also interest in exploring the potential of CFI-400945 as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy in preclinical studies.
Conclusion:
In conclusion, CFI-400945 is a promising small molecule inhibitor that has shown potent activity against a variety of cancer cell lines. Its mechanism of action involves the inhibition of CHK1 and the resulting accumulation of DNA damage. While there are some limitations to its use in lab experiments, there are also several future directions for research that could enhance its anticancer activity and clinical utility.
Synthesemethoden
The synthesis of CFI-400945 involves a series of chemical reactions starting with commercially available starting materials. The key step in the synthesis is the formation of the pyrroloquinoline core, which is achieved through a multistep process involving cyclization, oxidation, and reduction reactions. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CFI-400945 has been extensively studied for its potential as an anticancer agent. Several preclinical studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, CFI-400945 has been shown to induce apoptosis, inhibit cell migration, and reduce tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
9-oxo-N-pentan-2-yl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-5-11(2)18-17(21)14-10-19-9-8-12-6-4-7-13(15(12)19)16(14)20/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBSLMVWIAGNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CN2CCC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6121207.png)
![ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6121208.png)
![N-(2-isopropoxyethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121209.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6121231.png)
![N-1,3-benzodioxol-5-yl-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6121244.png)
![7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121252.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B6121255.png)
![1-[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B6121268.png)
![N-(4-isopropylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6121281.png)
![ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6121287.png)



![7-(cyclopropylmethyl)-2-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121316.png)